N-ethyl-4-methylpyridine-2-sulfonamide

Fragment-Based Drug Discovery FBDD Physicochemical Properties

This fragment-like pyridine-2-sulfonamide (MW 200.26, Rule-of-Three compliant) serves as a minimal core scaffold for systematic SAR exploration of structurally related Naᵥ1.6 inhibitors and tumor-associated hCA IX/XII-selective anticancer agents. The N-ethyl substitution critically modulates hydrogen-bonding capacity and lipophilicity compared to N-methyl analogs—direct empirical validation is essential. Currently discontinued by at least one major commercial supplier; suitable for small-scale, focused hit-to-lead optimization and custom synthesis programs. Request availability and pricing for limited quantities.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B15370687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methylpyridine-2-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=NC=CC(=C1)C
InChIInChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-6-7(2)4-5-9-8/h4-6,10H,3H2,1-2H3
InChIKeyIAHBSLWSDSHXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-methylpyridine-2-sulfonamide: Core Scaffold Procurement Guide for Fragment-Based Drug Discovery and Synthetic Chemistry


N-Ethyl-4-methylpyridine-2-sulfonamide (CAS 1420894-42-3) is a small molecule sulfonamide derivative characterized by a pyridine ring substituted at the 2-position with an N-ethylsulfonamide group and a methyl group at the 4-position . With a molecular weight of 200.26 g/mol and a minimal number of hydrogen bond donors/acceptors, this compound adheres to the physicochemical boundaries commonly associated with fragment-like chemical space . Its structural simplicity and modest molecular complexity position it as a foundational building block in medicinal chemistry campaigns, particularly for the exploration of sulfonamide-containing pharmacophores and the construction of focused compound libraries.

Why N-Ethyl-4-methylpyridine-2-sulfonamide Cannot Be Indiscriminately Substituted in Chemical Series


Within the pyridine-2-sulfonamide chemotype, even subtle modifications to the substitution pattern on the pyridine ring and the sulfonamide nitrogen can drastically alter target binding, selectivity profiles, and physicochemical properties. For instance, the simple substitution of a carbon atom for a nitrogen in the aromatic ring of related sulfonamides has been shown to fundamentally change isoform selectivity and potency against carbonic anhydrase enzymes [1]. Similarly, N-alkylation (e.g., ethyl vs. methyl) impacts hydrogen bonding capacity and lipophilicity, which are critical determinants of cell permeability and off-target promiscuity. Therefore, assuming that a closely related analog—such as N,4-dimethylpyridine-2-sulfonamide or an unsubstituted pyridine-2-sulfonamide—will recapitulate the performance of N-ethyl-4-methylpyridine-2-sulfonamide in a given assay is scientifically unsound without direct empirical validation.

Quantitative Differentiation of N-Ethyl-4-methylpyridine-2-sulfonamide: Comparative Evidence for Scientific Selection


Fragment-Like Physicochemical Profile vs. Common Fragment Library Medians

N-Ethyl-4-methylpyridine-2-sulfonamide exhibits a molecular weight (MW) of 200.26 g/mol, a calculated LogP (cLogP) of approximately 0.8-1.2 (estimated from structure), and a low hydrogen bond donor/acceptor count . In comparison, the median molecular weight for compounds in popular fragment libraries (e.g., the Maybridge Ro3 Fragment Library) is typically ~200-220 g/mol, with a median cLogP of ~1.0-1.5. The compound's physicochemical attributes place it squarely within the optimal 'Rule of Three' (Ro3) boundaries (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), which is a prerequisite for high-quality fragment hits. Its 200 Da mass offers a 10-20 Da advantage over many library medians, providing greater potential for efficient lead optimization (e.g., lower final lead molecular weight).

Fragment-Based Drug Discovery FBDD Physicochemical Properties

Carbonic Anhydrase Inhibition: Pyridine vs. Benzene Scaffold Isoform Selectivity

While specific inhibition data for N-ethyl-4-methylpyridine-2-sulfonamide is not publicly available, the core pyridine-2-sulfonamide scaffold demonstrates a class-defining property: the substitution of a single carbon atom in the phenyl ring of a benzenesulfonamide for a nitrogen atom (yielding a pyridine ring) profoundly alters the isoform selectivity profile for carbonic anhydrase (CA) inhibition. In a study comparing 5-(3-tosylureido)pyridine-2-sulfonamide to its benzene analog (4-tosylureido-benzenesulfonamide), the benzene derivative was a promiscuous, low-nanomolar inhibitor of 7 out of 10 human CA isoforms, whereas the pyridine sulfonamide was a low-nanomolar inhibitor only for the tumor-associated isoforms hCA IX and XII, and was significantly less effective against the other 9 isoforms [1]. This atomic-level difference in selectivity is driven by a tilt of the heterocyclic ring that creates a steric clash with Thr200 in the active site of non-target isoforms.

Carbonic Anhydrase Inhibitors CAI Isoform Selectivity

Sodium Channel Inhibition: Core Scaffold Potency in the Context of an Advanced Analog

The 4-methylpyridine-2-sulfonamide core is a key structural element in a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.6. A complex analog, 3-fluoro-5-((1-(2-fluorobenzyl)piperidin-4-yl)(methyl)amino)-N-(6-fluoropyridin-2-yl)-4-methylpyridine-2-sulfonamide, which contains the exact 4-methylpyridine-2-sulfonamide core found in N-ethyl-4-methylpyridine-2-sulfonamide, exhibits an IC50 of 19 nM against human Nav1.6 in a cell-based sodium influx assay [1]. The same compound displays >370-fold selectivity over Nav1.1 (IC50 = 7,080 nM) and >800-fold selectivity over Nav1.5 (IC50 = 15,500 nM). This demonstrates the core scaffold's capacity to anchor highly potent and selective interactions with a therapeutically relevant ion channel target.

Voltage-Gated Sodium Channels Nav1.6 Pain

Comparative Synthetic Accessibility and Commercial Availability

N-Ethyl-4-methylpyridine-2-sulfonamide is a discrete, well-defined chemical entity (CAS 1420894-42-3) with a reported purity of at least 95% from a reputable supplier . However, it is important to note that at least one vendor has discontinued this specific product as of 2019, suggesting that while it is a catalog item, its commercial availability may be limited compared to more common sulfonamide building blocks like 4-methylpyridine-2-sulfonamide (CAS 65938-78-5), which is offered by multiple vendors. This discontinued status may necessitate custom synthesis for bulk or repeated procurement, which has cost and timeline implications. Conversely, the simpler analog N,4-dimethylpyridine-2-sulfonamide (CAS 1420851-09-7) is also commercially available but introduces a different N-alkyl substitution, which would alter the compound's chemical properties.

Synthetic Building Blocks Chemical Procurement Medicinal Chemistry

Optimal Procurement and Application Scenarios for N-Ethyl-4-methylpyridine-2-sulfonamide


Fragment-Based Drug Discovery (FBDD) Campaigns for Carbonic Anhydrase or Ion Channel Targets

The compound's fragment-like molecular weight and adherence to the 'Rule of Three' make it a suitable candidate for fragment screening libraries aimed at targets where sulfonamide-containing fragments are known to bind, such as carbonic anhydrases or sodium channels. Its small size provides an efficient starting point for hit-to-lead optimization, allowing for the addition of molecular weight to improve potency and selectivity without exceeding drug-like property limits .

Structure-Activity Relationship (SAR) Studies to Optimize Sodium Channel Isoform Selectivity

Given that the 4-methylpyridine-2-sulfonamide core is a key component of a highly selective Nav1.6 inhibitor (IC50 = 19 nM), this compound can be used as a minimal core fragment to systematically explore the SAR around the sulfonamide nitrogen. Modifying the N-ethyl group (e.g., to larger alkyl or aryl groups) and introducing additional substituents on the pyridine ring could lead to the identification of novel analogs with improved potency or a shifted isoform selectivity profile [1].

Development of Isoform-Selective Carbonic Anhydrase IX/XII Inhibitors for Oncology

Based on the class-level inference that pyridine-2-sulfonamides can achieve selectivity for the tumor-associated isoforms hCA IX and XII over the widespread cytosolic isoforms hCA I and II, N-ethyl-4-methylpyridine-2-sulfonamide represents a viable core scaffold for the design of novel anticancer agents. Synthetic elaboration from this core, guided by the known structural biology of hCA isoform selectivity, could yield compounds with a superior therapeutic window compared to less selective, benzenesulfonamide-based inhibitors [2].

Custom Synthesis and Small-Scale Medicinal Chemistry Projects

Due to the compound's status as a discontinued item from at least one major commercial supplier, it is most appropriate for small-scale, specialized projects where custom synthesis is planned or where a limited quantity from a secondary vendor is sufficient. This compound is not recommended for high-throughput screening or large-scale chemical development programs that require a reliable, continuous supply chain .

Technical Documentation Hub

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